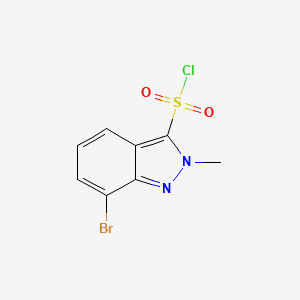

5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione

Overview

Description

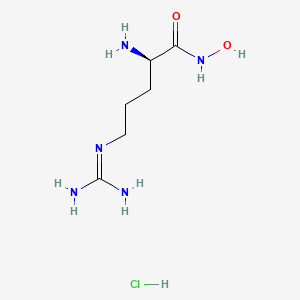

“5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione” is a compound that is structurally similar to imidazolidine-2,4-dione derivatives, which are known for their wide range of applications in pharmaceutical fields . These compounds are known for their anticonvulsant properties, acting through the inhibition of brain sodium channels .

Synthesis Analysis

The synthesis of such compounds often involves a series of steps. For instance, the synthesis of similar compounds involves the creation of a Schiff base from the reaction of 4-(dimethylamino)benzaldehyde with p-chloroaniline. This is followed by a cyclization reaction between the Schiff base and phthalic anhydride, phthalic imide, and anthranilic acid to obtain Oxazepines, Diazepines, and Quinazolin compounds .Molecular Structure Analysis

The molecular structure of “5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione” is similar to that of 2,4-Imidazolidinedione, with a molecular weight of 128.1292 .Scientific Research Applications

Antidepressant Activity

One study focused on the synthesis and evaluation of antidepressant activity of compounds related to "5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione". The research showed potential antidepressant activity in mice without significant monoamine oxidase inhibitory activity, suggesting a different mechanism from traditional antidepressants (Wessels, Schwan, & Pong, 1980).

Chemical Stability and Structure

Another study explored the stability and structure of N-heterocyclic carbene precursors with 1,3-diaryl-imidazolidine-4,5-dione skeletons, highlighting the influence of electron delocalization on their stability. This research is crucial for understanding the reactivity and potential applications of these compounds in catalysis and material science (Hobbs et al., 2010).

Synthetic Methodologies

Research into orthoamide derivatives of 1,3-dimethylparabanic acid, which includes structures related to "5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione", provided insights into new synthetic routes and the chemistry of these compounds. Such studies contribute to the development of novel synthetic methodologies in organic chemistry (Kantlehner, Haug, & Bauer, 2012).

Luminescence Sensing

A novel application in material science involves the use of imidazole dicarboxylate-based lanthanide metal-organic frameworks for luminescence sensing of benzaldehyde. This research demonstrates the potential of these compounds in developing sensitive and selective chemical sensors (Shi, Zhong, Guo, & Li, 2015).

Mechanism of Action

Target of Action

The primary targets of 5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . The compound has shown significant binding affinity towards these targets, suggesting its potential as an anticonvulsant and antibacterial agent .

Mode of Action

5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione interacts with its targets by fitting well in the active pocket of the VGCIP, leading to more binding affinity towards the channel . This interaction results in the compound’s anticonvulsant activity. Similarly, the compound exhibits antibacterial properties by interacting with the active sites of bacterial proteins .

Biochemical Pathways

The compound’s anticonvulsant and antibacterial activities suggest that it may influence the pathways related to neuronal signaling and bacterial protein synthesis .

Result of Action

The molecular and cellular effects of 5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione’s action are primarily its anticonvulsant and antibacterial activities . By interacting with the VGCIP and bacterial proteins, the compound can potentially suppress convulsions and inhibit bacterial growth .

properties

IUPAC Name |

5-(2,3-dimethylphenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-6-4-3-5-8(7(6)2)9-10(14)13-11(15)12-9/h3-5,9H,1-2H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGQHVIUBPUQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2C(=O)NC(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Aza-spiro[5.5]undecan-4-one hydrochloride](/img/structure/B1529211.png)

![(2S)-3-(Carboxymethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1529212.png)

![tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1529214.png)

![1-(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-propan-2-one](/img/structure/B1529218.png)

![Methyl 7-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1529225.png)

![3-Ethynyl-imidazo[1,2-A]pyrazine](/img/structure/B1529227.png)